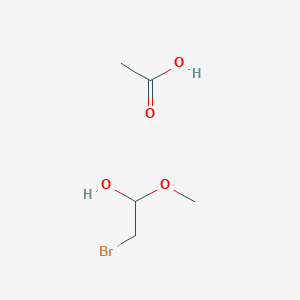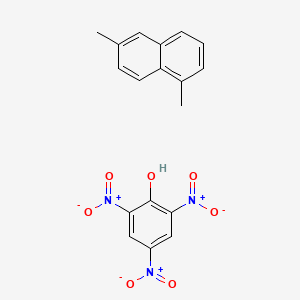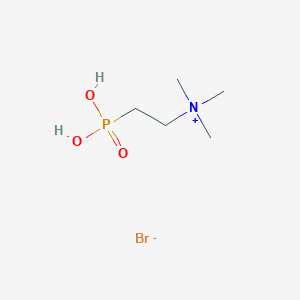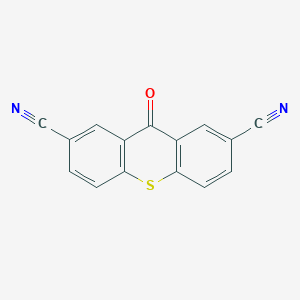
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound’s unique structure, featuring a thioxanthene core with oxo and dicarbonitrile functional groups, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioxanthone with cyanogen bromide in the presence of a base, leading to the formation of the dicarbonitrile derivative. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dicarbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thioxanthene derivatives.
Applications De Recherche Scientifique
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s oxo and dicarbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- 9-Oxo-9H-thioxanthene-3-carbonitrile
- Thioxanthone
Uniqueness
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
112120-84-0 |
|---|---|
Formule moléculaire |
C15H6N2OS |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
9-oxothioxanthene-2,7-dicarbonitrile |
InChI |
InChI=1S/C15H6N2OS/c16-7-9-1-3-13-11(5-9)15(18)12-6-10(8-17)2-4-14(12)19-13/h1-6H |
Clé InChI |
OCDVCKZHIUUVAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=O)C3=C(S2)C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


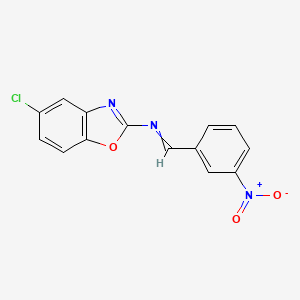
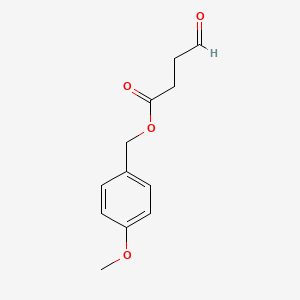
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
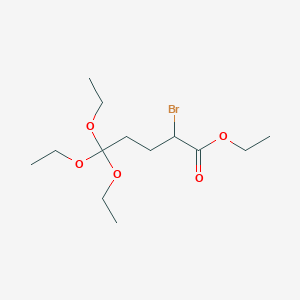
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
